molecular formula C8H7ClOS B8783361 2-Chloro-4-(methylsulfanyl)benzaldehyde CAS No. 146982-93-6

2-Chloro-4-(methylsulfanyl)benzaldehyde

Cat. No. B8783361
CAS RN: 146982-93-6
M. Wt: 186.66 g/mol
InChI Key: CBUHPENNUNRKPJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfanyl)benzaldehyde is a useful research compound. Its molecular formula is C8H7ClOS and its molecular weight is 186.66 g/mol. The purity is usually 95%.
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properties

CAS RN

146982-93-6

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

2-chloro-4-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H7ClOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3

InChI Key

CBUHPENNUNRKPJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-(methylsulphenyl)-benzoyl chloride (1.0 g), triphenyl phosphine (2.47 g) and bis(triphenylphosphine)copper (I) borohydride (1.0 g) in acetone was stirred at 0° C. for 1 hour. Further his (triphenylphosphine)copper (I) borohydride (1.5 g) was added and the mixture was stirred for 2 hours. The mixture was filtered and the filtrate was evaporated to dryness. The residue was dissolved in chloroform and treated with copper (I) bromide (2.1 g). The filtrate was evaporated to dryness and the residue was purified by chromotography eluted with a mixture of ethyl acetate and hexane to give 2-chloro-4-(methylsulphenyl)benzaldehyde (0.83 g) as an off-white solid, m.p. 76°-77° C.
Name
2-chloro-4-(methylsulphenyl)-benzoyl chloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
(triphenylphosphine)copper (I) borohydride
Quantity
1.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-4-(methylsulphenyl)-benzoyl chloride (1.0 g), triphenyl phosphine (2.47 g) and bis(triphenylphosphine)copper (I) borohydride (1.0 g) in acetone was stirred at 0° C. for 1 hour. Further bis (triphenylphosphine)copper (I) borohydride (1.5 g) was added and the mixture was stirred for 2 hours. The mixture was filtered and the filtrate was evaporated to dryness. The residue was dissolved in chloroform and treated with copper (I) bromide (2.1 g). The filtrate was evaporated to dryness and the residue was purified by chromotography eluted with a mixture of ethyl acetate and hexane to give 2-chloro-4-(methylsulphenyl)benzaldehyde (0.83 g) as an off-white solid, m.p. 76°-77° C.
Name
2-chloro-4-(methylsulphenyl)-benzoyl chloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

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